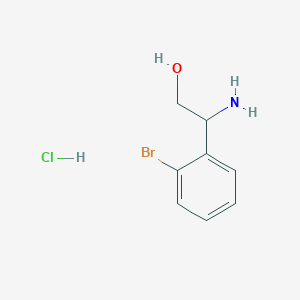
2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10BrNO·HCl. It is a derivative of phenylethanolamine, where a bromine atom is substituted at the ortho position of the phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride typically involves the bromination of phenylethanolamine followed by the introduction of the amino group. The reaction conditions often require a controlled environment to ensure the correct substitution pattern and to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenylethanolamine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl ketones, while reduction can produce phenylethanolamine.
Scientific Research Applications
2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to neurotransmitters.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar structure but with the bromine atom at the para position.
2-Amino-2-(3-bromophenyl)ethan-1-ol: Bromine atom at the meta position.
2-Amino-1-(3-bromophenyl)ethan-1-ol: Different substitution pattern on the phenyl ring.
Uniqueness
2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride is unique due to the ortho substitution of the bromine atom, which can influence its reactivity and binding properties compared to its meta and para analogs. This unique substitution pattern can lead to different biological activities and chemical reactivities, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H11BrClNO |
|---|---|
Molecular Weight |
252.53 g/mol |
IUPAC Name |
2-amino-2-(2-bromophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H |
InChI Key |
FHWGMOICMCKSHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















